N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide
Description
N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety and the tetrafluorobenzamide group imparts unique chemical and physical properties to this compound, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N4O/c14-7-4-6(10(15)12(17)11(7)16)13(22)18-5-1-2-8-9(3-5)20-21-19-8/h1-4H,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVBQXWDRXAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=C(C(=C3F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with 2H-benzotriazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve crystallization or other large-scale separation techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the benzotriazole and tetrafluorobenzamide moieties.
Reduction: The major products are reduced forms of the compound, where the amide group may be converted to an amine.
Substitution: The major products are substituted derivatives where the fluorine atoms are replaced by other functional groups.
Scientific Research Applications
N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The tetrafluorobenzamide group can enhance the compound’s binding affinity and specificity towards its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-benzotriazol-5-yl)hexanamide
- 5-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
- N-(2-phenyl-2H-benzotriazol-5-yl)-1,2-dihydro-5-acenaphthylenecarboxamide
Uniqueness
N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of the tetrafluorobenzamide group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the combination of the benzotriazole and tetrafluorobenzamide moieties provides a versatile platform for further functionalization and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
